(2S)-2-amino-3,3,3-trifluoropropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712411 | |
| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561323-79-3 | |
| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Stereoselective Synthesis of 2s 2 Amino 3,3,3 Trifluoropropan 1 Ol and Its Analogues
Chemoenzymatic Pathways to Enantiopure Fluorinated Amino Alcohols
Chemoenzymatic strategies offer a powerful approach for the synthesis of enantiopure fluorinated amino alcohols, leveraging the high selectivity of enzymes. youtube.comgoogle.com A notable method involves a bienzymatic cascade using an alcohol dehydrogenase (ADH) and an amine transaminase (ATA) for the asymmetric synthesis of a range of fluorinated amino alcohols. youtube.com
This process starts from a prochiral trifluoroacetyl diketone. The ADH selectively reduces the more reactive trifluoroacetyl group, followed by the ATA-catalyzed biotransamination of the less hindered acetyl group. The selection of specific enzymes allows for the synthesis of different stereoisomers with high conversion rates and excellent stereocontrol. youtube.com For instance, the use of ADHs can selectively produce hydroxy ketones, which are then converted to the desired amino alcohol stereoisomers by ATAs like ArSTA or ATA-024. youtube.com
The effectiveness of this approach is highlighted by the ability to produce all four stereoisomers of a model fluorinated amino alcohol in high yields and with remarkable diastereomeric and enantiomeric excess. youtube.com This methodology avoids complex chemical protection and deprotection steps, operating in aqueous media under mild conditions. youtube.com
Table 1: Enzymatic Synthesis of Fluorinated Amino Alcohol Stereoisomers
| Starting Material | Enzyme System | Product Stereoisomer | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (Het)aryl diketone | ADH and ATA | Amino alcohol | 86 - >99 | up to >99 | up to >99 |
Data sourced from a study on the chemo- and stereoselective synthesis of fluorinated amino alcohols. youtube.com
Organocatalytic Approaches in the Formation of Fluorine-Containing Precursors
Organocatalysis has emerged as a crucial tool for the enantioselective synthesis of fluorinated molecules, particularly for creating key chiral precursors. google.comorganic-chemistry.org A significant strategy is the direct enantioselective α-fluorination of aldehydes and ketones, which generates α-fluoro carbonyl compounds that are versatile synthons for producing compounds like (2S)-2-amino-3,3,3-trifluoropropan-1-ol. nih.gov
One of the pioneering methods in this area is the use of chiral imidazolidinone catalysts, which activate aldehyde substrates towards electrophilic fluorination through the formation of an enamine intermediate. nih.gov This approach allows for the direct introduction of a fluorine atom at the α-position with high enantioselectivity. N-fluorobenzenesulfonimide (NFSI) is commonly employed as the electrophilic fluorine source in these reactions. nih.gov
The resulting α-fluoro aldehydes can then be converted into the target amino alcohols through subsequent transformations, such as reductive amination. nih.gov The versatility of this organocatalytic method allows for the fluorination of a wide range of aldehyde substrates, providing access to a diverse array of chiral fluorinated building blocks. nih.gov
Table 2: Organocatalytic α-Fluorination of Aldehydes
| Aldehyde Substrate | Catalyst | Fluorinating Agent | Product | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Various Aldehydes | Chiral Imidazolidinone | NFSI | α-Fluoro Aldehyde | High |
Data based on the development of direct enantioselective catalytic α-fluorination of aldehydes. nih.gov
Asymmetric Synthetic Strategies Employing N-tert-Butylsulfinyl Imines
The use of N-tert-butylsulfinyl imines is a highly effective and widely used strategy for the asymmetric synthesis of chiral amines, including fluorinated amino alcohols. elsevierpure.comnih.gov The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine C=N bond. elsevierpure.commdpi.com Following the addition, the auxiliary can be easily removed under acidic conditions. elsevierpure.com
Two primary strategies are employed in this context for synthesizing fluorinated chiral amines. The first involves the stereoselective addition of nucleophiles to or the asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. The second approach is the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. mdpi.com
Stereoselective Addition and Asymmetric Reduction Methodologies
The stereoselective addition of various nucleophiles to N-tert-butylsulfinyl imines derived from trifluoromethyl ketones is a common route to α-trifluoromethyl amines. researchgate.net Similarly, the asymmetric reduction of the C=N bond of these imines provides access to the corresponding chiral amines with high diastereoselectivity. researchgate.net The stereochemical outcome of these reactions is controlled by the chiral sulfinyl group, which directs the approach of the nucleophile or hydride reagent. mdpi.comnih.gov
The choice of reducing agent can influence the diastereoselectivity of the reduction. For example, different hydride reagents can lead to the selective formation of either diastereomer of the resulting amine. researchgate.net
Development of Atom-Economic Fluorinated Reagents for Asymmetric Additions
A significant challenge in the synthesis of fluorinated compounds is the development of efficient and atom-economic fluorinating reagents. mdpi.com While many effective electrophilic fluorinating reagents exist, they often suffer from poor atom economy. In contrast, nucleophilic fluorine sources are more atom-economic but can be less reactive.
Stereocontrolled Synthesis via Fluorinated Pyruvaldehyde N,S-Ketals
A conceptually related approach to the synthesis of trifluoromethylated amino alcohols involves the stereocontrolled addition of nucleophiles to chiral imine derivatives of trifluoromethylated keto-compounds. While direct examples using fluorinated pyruvaldehyde N,S-ketals are not extensively documented, the principle can be seen in the synthesis starting from trifluoroalanine (B10777074) and its derivatives.
The synthesis of this compound can be achieved from L-alanine, which can be converted to its trifluoro-analogue. The carboxylic acid or ester functionality of trifluoroalanine can then be reduced to the corresponding alcohol. researchgate.net
Grignard Reagent Additions with Diastereoselective Control
While not directly applied to fluorinated pyruvaldehyde N,S-ketals in the reviewed literature, the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines is a well-established and highly effective method for creating stereocenters. This methodology has been successfully applied to the synthesis of a variety of chiral amines and their derivatives. The high degree of stereocontrol is achieved through the directing effect of the chiral sulfinyl group, which dictates the facial selectivity of the Grignard reagent's approach to the imine. This powerful strategy underscores the potential for developing similar highly selective additions to other chiral fluorinated imine-like substrates.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-tert-Butylsulfinyl imines |
| Boron trifluoride etherate |
| N-fluorobenzenesulfonimide |
| Trifluoroalanine |
Reductive Displacement of Sulfur-Containing Moieties
The reductive displacement of sulfur-containing groups presents a viable method for the synthesis of trifluoromethylated amino alcohols. This approach often involves the transformation of a carbon-sulfur bond into a carbon-hydrogen bond, typically through the use of a reducing agent. For instance, α-aminoalkyl trifluoromethyl ketones can be prepared from α-amino acid derivatives, which can then be reduced to the corresponding amino alcohols. nih.gov
Molecules containing trifluoromethylthio groups are frequently used in the synthesis of pharmaceuticals and agrochemicals due to their potent electron-withdrawing nature, which enhances metabolic stability. researchgate.net The synthesis of these compounds can be achieved through the introduction of a trifluoromethyl group into sulfur-containing precursors like thiols, disulfides, and sulfoxides. researchgate.net Subsequent reductive cleavage of the C-S bond can then yield the desired trifluoromethylated compound.
Derivatization from Chiral Sulfoxides and Unconventional Pummerer Rearrangements
Chiral sulfoxides are valuable intermediates in asymmetric synthesis due to their conformational stability. illinois.edu They can be employed as chiral auxiliaries to direct the stereochemical outcome of reactions. illinois.edunumberanalytics.com The Pummerer rearrangement, a reaction that transforms an alkyl sulfoxide (B87167) into an α-acyloxy-thioether, can be adapted for the synthesis of chiral building blocks. wikipedia.org
In the context of trifluoromethylated amino alcohol synthesis, a chiral sulfoxide can be used to introduce the desired stereochemistry. The sulfoxide group can then be removed reductively. Variations of the Pummerer rearrangement, sometimes employing activators like trifluoroacetic anhydride (B1165640), can be utilized to generate electrophilic intermediates that are trapped by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgresearchgate.net The use of Lewis acids such as TiCl₄ and SnCl₄ can facilitate these reactions at lower temperatures. wikipedia.org
Synthetic Routes Involving Aziridine (B145994) Ring Opening with Stereochemical Preservation
Chiral aziridines are versatile intermediates in the synthesis of enantiomerically pure compounds, including amino alcohols, because they can undergo nucleophilic ring-opening reactions with high regio- and stereoselectivity. rsc.orgnih.govnih.govfrontiersin.org The ring-opening of an appropriately substituted aziridine with a suitable nucleophile can proceed with inversion of configuration at the site of attack, allowing for the controlled introduction of functional groups.
For the synthesis of trifluoromethylated amino alcohols, a key strategy involves the use of a trifluoromethylated aziridine. The opening of the aziridine ring, for instance at the carbon bearing the trifluoromethyl group, can be achieved with various nucleophiles. rsc.orgmdpi.com This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom. nih.gov The stereochemistry of the starting aziridine is often preserved in the final product. mdpi.comnih.gov For example, the ring opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines has been shown to be an effective method for synthesizing quaternary α-CF₃-α-amino acids with complete preservation of stereoselectivity. mdpi.com
| Starting Material | Nucleophile | Product | Stereochemistry | Reference |
| N-protected (aziridin-2-yl)methylphosphonates | H₂ | Diethyl (R)- and (S)-2-(N-Boc-amino)propylphosphonates | Regiospecific | mdpi.com |
| trans-2-aryl-3-(hydroxymethyl)aziridines | Methanol | anti-2-amino-3-aryl-3-methoxypropan-1-ols | Regio- and stereoselective | nih.gov |
| 2-(azidomethyl)aziridines | Dialkylamine | 1-(2,3-diaminopropyl)-1,2,3-triazoles | Regioselective | nih.gov |
Application of Natural Monoterpenoid Derivatives in Trifluoromethylated Amino Alcohol Synthesis
Natural monoterpenoids, such as limonene, (+)-nopinone, (−)-verbanone, and (+)-camphoroquinone, are valuable chiral starting materials for the synthesis of complex molecules due to their enantiomeric purity and availability from renewable sources. mdpi.comnih.govsemanticscholar.org These compounds can be functionalized and elaborated to produce a variety of chiral products, including trifluoromethylated amino alcohols. mdpi.comnih.govnih.gov
One approach involves the synthesis of β-keto-benzyl-O-oximes from monoterpenoids. These intermediates can then undergo nucleophilic addition of a trifluoromethyl group using a reagent like the Ruppert-Prakash reagent (TMSCF₃). mdpi.comnih.govresearchgate.net The resulting trifluoromethylated β-hydroxy-benzyl-O-oximes can be reduced to the corresponding α-trifluoromethyl-β-amino alcohols in good yields and with high stereoselectivity. mdpi.comnih.govresearchgate.net For instance, trifluoromethylated amino alcohols have been successfully synthesized from (+)-nopinone, (−)-verbanone, and (+)-camphoroquinone with yields for the reduction step ranging from 82-88%. mdpi.comnih.gov
| Monoterpenoid Derivative | Reagent for Trifluoromethylation | Final Product | Yield (Reduction Step) | Reference |
| (+)-Nopinone derived β-keto-benzyl-O-oxime | Ruppert-Prakash reagent (TMSCF₃) | Trifluoromethylated amino alcohol | 82-88% | mdpi.comnih.gov |
| (−)-Verbanone derived β-keto-benzyl-O-oxime | Ruppert-Prakash reagent (TMSCF₃) | Trifluoromethylated amino alcohol | 82-88% | mdpi.comnih.gov |
| (+)-Camphoroquinone derived β-keto-benzyl-O-oxime | Ruppert-Prakash reagent (TMSCF₃) | Trifluoromethylated amino alcohol | 82-88% | mdpi.comnih.gov |
Strategies Utilizing Trifluoromethyl-Transfer Reagents with α-Amino Aldehyde Substrates
The nucleophilic addition of a trifluoromethyl group to an α-amino aldehyde is a direct and effective method for synthesizing β-amino-α-trifluoromethyl alcohols. nih.gov The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used trifluoromethyl-transfer reagent for this purpose. nih.govsigmaaldrich.comenamine.netwikipedia.org The reaction is typically catalyzed by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govsigmaaldrich.com
This method allows for the construction of the trifluoromethylated amino alcohol backbone in a single step. For example, N-protected α-amino aldehydes can be treated with TMSCF₃ in the presence of a catalyst to afford the corresponding trifluoromethylated amino alcohols. nih.gov The reaction can proceed with diastereoselectivity, often favoring the formation of the anti-isomer. nih.gov To obtain the syn-isomer, a two-step process involving oxidation to the corresponding ketone followed by diastereoselective reduction can be employed. nih.gov
| Substrate | Trifluoromethylating Agent | Catalyst | Product | Reference |
| N-protected α-amino aldehydes | TMSCF₃ | TBAF | β-amino-α-trifluoromethyl alcohols | nih.gov |
| Imines | Me₃SiCF₃ | Acidic conditions | Benzylalkylamines | enamine.net |
Diastereoselective Reduction of α-Aminoalkyl Trifluoromethyl Ketones
The reduction of α-aminoalkyl trifluoromethyl ketones provides a reliable pathway to β-amino-α-trifluoromethyl alcohols. nih.gov The stereochemical outcome of the reduction is crucial and can be controlled through the use of chiral reducing agents or by the influence of a chiral auxiliary on the substrate. nih.govmdpi.comnih.gov
A common method for synthesizing the starting α-aminoalkyl trifluoromethyl ketones is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic anhydride (TFAA). nih.gov The subsequent reduction of the ketone can be achieved with various reducing agents. The diastereoselectivity of this reduction can be high, leading to the preferential formation of one diastereomer of the amino alcohol. For instance, the reduction of chiral α-trifluoromethylated ketones can furnish the corresponding alcohols with excellent diastereoselectivity. nih.gov Chiral organomagnesium amides have been shown to reduce trifluoromethyl ketones to secondary alcohols with high enantioselectivities. nih.gov
| Ketone Substrate | Reducing Agent/Method | Product | Stereoselectivity | Reference |
| α-Aminoalkyl trifluoromethyl ketones | Various reducing agents | β-Amino-α-trifluoromethyl alcohols | Diastereoselective | nih.gov |
| Trifluoromethyl ketones | Chiral organomagnesium amides | Secondary alcohols | up to 98:2 er | nih.gov |
| α-Trifluoromethylated ketones | One-pot reduction | β-CF₃-substituted alcohols | Excellent diastereoselectivity | nih.gov |
Application of Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR) for Detailed Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy offers a particularly powerful and sensitive probe into the local electronic environment of the trifluoromethyl group. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals, making it an excellent tool for detailed analysis.
In the context of this compound, ¹⁹F NMR can be employed for several key purposes:
Structural Verification and Purity Assessment: The chemical shift of the CF₃ group in the ¹⁹F NMR spectrum provides a definitive signature for the compound, confirming its successful synthesis and assessing its purity. The presence of a single, sharp signal (often a singlet or a finely split multiplet due to coupling with nearby protons) is indicative of a pure sample.
Enantiomeric Purity Determination: The absolute configuration of chiral amines and alcohols can be determined using chiral derivatizing agents (CDAs) in conjunction with ¹⁹F NMR. nih.govnih.gov For this compound, derivatization of the amino or alcohol group with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), would yield diastereomers. nih.gov These diastereomers exhibit distinct ¹⁹F NMR chemical shifts, allowing for the quantification of the enantiomeric excess (ee) of the (S)-enantiomer. The difference in chemical shifts (Δδ) between the diastereomeric products provides a direct measure of enantiomeric purity. nih.govrsc.org
Mechanistic Studies: By monitoring changes in the ¹⁹F NMR spectrum over time, researchers can follow the progress of reactions involving this compound. This allows for the study of reaction kinetics and the identification of intermediates, providing valuable insights into reaction mechanisms. The trifluoromethyl group acts as a clean and sensitive reporter on the molecular transformations occurring.
Table 1: Illustrative ¹⁹F NMR Data for Diastereomers of a Chiral Fluorinated Alcohol Derivatized with a Chiral Derivatizing Agent (CDA)
| Diastereomer | ¹⁹F Chemical Shift (ppm) | Signal Multiplicity |
| (S)-Alcohol-(R)-CDA | -74.2 | s |
| (R)-Alcohol-(R)-CDA | -74.5 | s |
Note: This table is illustrative and shows hypothetical data to demonstrate the principle of using ¹⁹F NMR for enantiodiscrimination. Actual chemical shifts would depend on the specific CDA and solvent used.
Infrared Spectroscopy and X-ray Diffraction Analysis for Conformation and Solid-State Structure Elucidation
While NMR provides detailed information in solution, Infrared (IR) spectroscopy and X-ray diffraction are indispensable for understanding the vibrational modes and the precise solid-state arrangement of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. Key expected vibrational modes include:
O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups, respectively. The positions and shapes of these bands can provide information about hydrogen bonding.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region.
N-H Bending: Around 1550-1650 cm⁻¹.
C-F Stretching: Strong, characteristic absorptions typically found in the 1000-1200 cm⁻¹ region, indicative of the trifluoromethyl group. mdpi.com
C-O Stretching: In the 1050-1150 cm⁻¹ range.
Conformational changes can influence the vibrational frequencies of these groups, making IR spectroscopy a useful tool for studying conformational preferences, particularly when combined with computational methods.
X-ray Diffraction Analysis:
For a crystalline sample of this compound, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. mdpi.comnih.gov This powerful technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This information is crucial for:
Confirming the Absolute Stereochemistry: X-ray diffraction can definitively establish the (S)-configuration at the chiral center.
Elucidating Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice, including the orientation of the amino, hydroxyl, and trifluoromethyl groups.
Analyzing Intermolecular Interactions: The crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of adjacent molecules, which dictate the solid-state architecture. researchgate.netnih.gov
Table 2: Representative Crystallographic Data for a Chiral Amino Alcohol
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 961.1 |
| Z | 4 |
Note: This table presents hypothetical crystallographic data for a chiral amino alcohol to illustrate the type of information obtained from X-ray diffraction analysis. nih.gov The actual parameters for this compound would need to be determined experimentally.
Computational Modeling (e.g., DFT, Ab Initio) for Elucidating Reaction Mechanisms, Conformational Analysis, and Intermolecular Interactions
Computational chemistry, particularly using methods like Density Functional Theory (DFT) and ab initio calculations, provides a theoretical framework to complement and interpret experimental findings. researchgate.netnih.gov These methods can be applied to this compound to investigate various aspects of its chemical behavior.
Conformational Analysis: The rotational barriers around the C-C and C-O bonds can be calculated to identify the most stable conformers of the molecule in the gas phase or in solution (using implicit or explicit solvent models). acs.orgmdpi.com This analysis helps in understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of reactions involving this compound. This allows for the determination of transition state geometries and activation energies, providing a detailed picture of the reaction pathway and helping to explain observed reactivity and selectivity. nih.gov
Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding, can be modeled. This is particularly useful for understanding the solid-state packing observed in X-ray diffraction or the behavior of the molecule in solution. Natural Bond Orbital (NBO) analysis can further elucidate the donor-acceptor interactions that contribute to the stability of these interactions. nih.gov
Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. researchgate.net Comparing these calculated spectra with experimental data can aid in the assignment of signals and the validation of the computed structures.
Table 3: Calculated Relative Energies of Different Conformers of a Generic Amino Alcohol
| Conformer | Dihedral Angle (H₂N-C-C-OH) | Relative Energy (kcal/mol) |
| 1 (Gauche) | 60° | 0.00 |
| 2 (Anti) | 180° | 1.25 |
| 3 (Gauche) | -60° | 0.00 |
Note: This is an illustrative table based on general principles of conformational analysis. The actual values for this compound would require specific DFT or ab initio calculations.
Theoretical Prediction of Chiroptical Properties in Complex Aggregates
Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, provides another layer of structural information. Techniques like Vibrational Circular Dichroism (VCD) and the calculation of optical rotation are particularly powerful for studying chiral molecules like this compound, especially in complex environments or when forming aggregates.
Vibrational Circular Dichroism (VCD): VCD measures the difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govwikipedia.orgresearchgate.net The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by DFT calculations. bruker.com For this compound, VCD could be used to confirm its absolute stereochemistry in solution and to study how its conformation changes upon aggregation or interaction with other molecules. nih.gov
Theoretical Prediction of Optical Rotation: The specific optical rotation of a chiral molecule is a fundamental physical property. Computational methods, such as time-dependent density functional theory (TDDFT), can be used to predict the optical rotation of this compound. colab.ws By calculating the optical rotation for different conformers and averaging them based on their Boltzmann populations, a theoretical value can be obtained and compared with experimental measurements. This provides further validation of the conformational analysis and the absolute configuration.
Chiroptical Properties of Aggregates: When molecules of this compound aggregate, new chiroptical signatures can emerge due to exciton (B1674681) coupling between the chromophores of adjacent molecules. Theoretical modeling can help to interpret these complex spectra, providing insights into the geometry and nature of the aggregates. This is particularly relevant for understanding the self-assembly and supramolecular chemistry of this compound. acs.orgresearchgate.net
The combination of these advanced spectroscopic and computational methods provides a comprehensive toolkit for the detailed characterization of this compound, from its fundamental molecular properties to its behavior in more complex systems.
Synthetic Utility of 2s 2 Amino 3,3,3 Trifluoropropan 1 Ol
Role as a Chiral Building Block
As a chiral building block, this compound offers three points of reactivity: the amine, the alcohol, and the C-H bond adjacent to the nitrogen. Each functional group can be selectively modified. The primary amine can be acylated, alkylated, or used to form imines. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This multifunctionality allows for the construction of more complex chiral molecules from a single, stereodefined starting material. wikipedia.org
Applications in Asymmetric Synthesis
In asymmetric synthesis, this compound can be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical course of a reaction before being cleaved and recovered. sigmaaldrich.com More commonly, it serves as a scaffold where its inherent chirality is incorporated into the final product. It is a precursor for synthesizing trifluoromethyl-containing chiral ligands, catalysts, and complex target molecules. While specific, widespread applications are still emerging, its structure allows for the creation of various derivatives.
| Derivative Class | Potential Synthetic Transformation | Resulting Structure |
| N-Acyl Derivatives | Acylation of the amine with an acyl chloride or anhydride (B1165640). | R-CO-NH-CH(CF₃)CH₂OH |
| N-Alkyl Derivatives | Reductive amination or direct alkylation of the amine. | R-NH-CH(CF₃)CH₂OH |
| O-Alkyl/Aryl Ethers | Williamson ether synthesis with the alcohol. | H₂N-CH(CF₃)CH₂O-R |
| Oxazolidinones | Reaction with phosgene (B1210022) or a chloroformate, followed by cyclization. | A five-membered heterocyclic ring incorporating the N and O atoms. |
| Trifluoromethylated Amino Acids | Oxidation of the primary alcohol to a carboxylic acid. | H₂N-CH(CF₃)COOH ((S)-3,3,3-Trifluoroalanine) |
Applications in Medicinal Chemistry and Materials Science
Incorporation into Bioactive Molecules
The trifluoromethyl group is a well-established bioisostere for a methyl group but with drastically different electronic properties. Its inclusion in drug candidates can enhance metabolic stability, binding affinity, and cell permeability. thieme-connect.de The chiral amino alcohol framework is present in many drugs. Therefore, this compound is a valuable starting point for creating novel pharmaceutical agents, particularly enzyme inhibitors and receptor ligands where the trifluoromethyl group can interact favorably with the protein active site.
Relevance in the Development of Novel Materials
In materials science, the incorporation of fluorinated monomers can lead to polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy. Amino alcohols can be used to create biodegradable poly(ester amide)s. nih.gov By using this compound as a monomer or co-monomer, it is possible to synthesize novel fluorinated polymers. These materials could find use in biomedical applications, such as tissue engineering scaffolds, or as advanced functional polymers where the chirality and fluorine content can influence the material's bulk properties. nih.gov
Conclusion
(2S)-2-amino-3,3,3-trifluoropropan-1-ol stands as a potent and promising chiral building block in organic synthesis. It elegantly combines the metabolic stability and unique electronic nature of the trifluoromethyl group with the proven synthetic versatility and stereochemical control of a chiral amino alcohol. While its full potential is still being explored, its structural features position it as a valuable precursor for the development of next-generation pharmaceuticals, advanced materials, and complex chiral molecules. Its continued investigation is poised to open new avenues in both medicinal chemistry and materials science.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Chiral Trifluorinated Amino Alcohols
The synthesis of single-enantiomer chiral intermediates is of paramount importance in the pharmaceutical industry. nih.govmdpi.com Future research is increasingly directed towards developing green and sustainable methods for producing chiral trifluorinated amino alcohols, moving away from traditional syntheses that may involve harsh conditions or generate significant waste.
A primary focus is the expansion of biocatalytic routes. The advantages of using enzymes or whole-cell systems include high enantioselectivity and regioselectivity, along with mild reaction conditions at ambient temperature and pressure. nih.govmdpi.com This approach avoids issues of isomerization and racemization common in conventional chemical synthesis. nih.gov Microorganisms and their isolated enzymes, such as reductases and dehydrogenases, are being explored for the asymmetric reduction of corresponding keto-precursors. nih.gov For instance, the use of Daucus carota (carrot) roots as a natural biocatalyst has proven effective for the enantioselective reduction of ketones to chiral alcohols, offering a green method that utilizes water as a solvent and simplifies product workup. nih.gov
Another key area is the use of amino acid dehydrogenases for the reductive amination of α-keto acids, which is considered a highly effective method due to the enzymes' stability, broad substrate specificity, and excellent enantioselectivity. mdpi.com While established chemical methods like the nucleophilic trifluoromethylation of α-amino aldehydes using reagents such as (trifluoromethyl)trimethylsilane (B129416) remain important, the future lies in optimizing these processes for sustainability or replacing them with biocatalytic alternatives that offer both economic and environmental benefits. nih.gov
Exploration of Enhanced Catalytic Applications and Ligand Design for Broader Substrate Scope
Beyond being synthetic targets, chiral trifluorinated amino alcohols like (2S)-2-amino-3,3,3-trifluoropropan-1-ol serve as powerful chiral ligands in asymmetric catalysis. Their structural rigidity and electronic properties are key to inducing high stereoselectivity in metal-catalyzed reactions.
Research is focused on designing and optimizing new ligands based on the β-amino alcohol framework to broaden their applicability across a wider range of substrates and reaction types. nih.gov A significant application has been in the enantioselective addition of organozinc reagents to aldehydes. nih.govresearchgate.net As detailed in the table below, fine-tuning the structure of the amino alcohol ligand can lead to nearly quantitative yields and excellent enantiomeric excess (ee) for the resulting secondary alcohols. nih.gov The effectiveness of these ligands has been demonstrated for a variety of substituted aromatic and aliphatic aldehydes, underscoring their versatility. nih.gov
Future work aims to expand this catalytic scope. For example, amino alcohols have been successfully employed as ligands in nickel-catalyzed Suzuki cross-coupling reactions, enabling the use of previously challenging unactivated primary and secondary alkyl halides as substrates. organic-chemistry.org The development of catalysts like NiCl2•Glyme/prolinol opens up reactions for unactivated alkyl chlorides, with the ligands being commercially available and air-stable. organic-chemistry.org Further exploration will involve designing novel trifluorinated amino alcohol ligands to tackle other challenging catalytic transformations, pushing the boundaries of substrate compatibility and reaction efficiency.
Table 1: Performance of Chiral Amino Alcohol Ligands in Asymmetric Catalysis This table presents a selection of research findings on the use of chiral amino alcohol ligands in enantioselective reactions.
| Ligand/Catalyst System | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| α-Trifluoromethyl-β-amino alcohol 133a | Diethylzinc Addition | Benzaldehyde | 89% | 86% | nih.gov |
| Optimized β-amino alcohol 13a | Diethylzinc Addition | Benzaldehyde | ~100% | 95% | nih.gov |
| NiI2 / trans-2-aminocyclohexanol | Suzuki Coupling | Secondary Alkyl Bromides | Good | N/A | organic-chemistry.org |
| NiCl2•Glyme / prolinol | Suzuki Coupling | Secondary Alkyl Chlorides | Good | N/A | organic-chemistry.org |
Advanced Derivatization Strategies for the Generation of Novel Fluorinated Scaffolds with Tuned Reactivity
The this compound molecule is not merely a ligand but also a versatile building block for more complex molecular architectures. Advanced derivatization strategies are being developed to convert this and related amino alcohols into novel fluorinated scaffolds with finely tuned reactivity and biological properties. An ideal molecular scaffold should be synthetically accessible, homogeneous, and allow for rational derivatization to control its architecture and polarity. mdpi.com
One established derivatization pathway is the conversion of α-trifluoromethyl-β-amino alcohols into the corresponding 1,3-oxazolidin-2-ones. nih.gov This transformation, achievable through reagents like phosgene (B1210022) or triphosgene, creates a new heterocyclic scaffold while preserving the stereochemical information of the starting material. nih.gov Such scaffolds are valuable intermediates in organic synthesis.
Future research is focused on creating more diverse and functionalized scaffolds. Drawing inspiration from work on other amino-acid-derived molecules, new strategies could involve incorporating the trifluorinated amino alcohol motif into larger, predefined structures. For example, research into (R)-2-amino-3-triazolpropanoic acid derivatives has shown that bioisosteric replacement (e.g., substituting an amide with a triazole ring) can produce novel scaffolds with specific biological activities. nih.gov Applying such logic to this compound could lead to new classes of compounds where the trifluoromethyl group is strategically positioned within a larger, designed framework to influence conformation and receptor binding.
Table 2: Examples of Derivatization for Scaffold Generation This table illustrates methods for converting amino alcohols and related structures into new molecular scaffolds.
| Starting Material Type | Derivatization Method | Resulting Scaffold | Significance | Reference |
|---|---|---|---|---|
| α-Trifluoromethyl-β-amino alcohol | Carbonylation (e.g., with triphosgene) | 1,3-Oxazolidin-2-one | Creation of a stable heterocyclic core | nih.gov |
| 2-Amino-2-deoxyaldononitriles | Acylation | Peracyl-2-amino-2-deoxyaldononitriles | Synthons for polyhydroxyalkyl heterocycles | mdpi.com |
| (R)-2-aminopropanoic acid derivative | Ring formation | (R)-2-amino-3-triazolpropanoic acid | Novel scaffold with tuned biological activity | nih.gov |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Rational Design
The rational design of next-generation catalysts, ligands, and functional molecules requires a profound understanding of reaction mechanisms and molecular interactions. The integration of computational chemistry with experimental work is a powerful paradigm for achieving this.
Computational tools like Density Functional Theory (DFT) are increasingly used to elucidate the regio- and diastereoselectivities observed in reactions. For instance, DFT calculations have been employed to understand the crucial role of water and the nature of the nucleophile in the aminolysis of epoxides to form β-amino alcohols, supporting experimental findings. researchgate.net This synergy allows researchers to move from empirical observation to predictive design.
Similarly, molecular dynamics simulations are vital for exploring the conformational behavior and binding modes of complex molecules. In studies of NMDA receptor agonists, simulations were used to understand how triazole-based analogues bind to the receptor, providing insights that guide the design of new, more selective compounds. nih.gov For chiral trifluorinated amino alcohols, such computational approaches can be used to model their coordination with metal centers in catalytic complexes, predict the most stable transition states, and explain the origins of enantioselectivity. This deeper mechanistic insight is critical for designing superior ligands and catalysts with enhanced performance and broader substrate scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
